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Core Science & Biosynthesis

Foundational

Mechanism of Action and Pharmacological Profiling of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide: A Technical Whitepaper

Executive Summary 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (CAS: 1258959-85-1) 1 is a highly specialized, privileged molecular scaffold utilized in advanced medicinal chemistry. Featuring a halogenated, N-al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (CAS: 1258959-85-1) 1 is a highly specialized, privileged molecular scaffold utilized in advanced medicinal chemistry. Featuring a halogenated, N-alkylated indole core functionalized with an amidoxime (N-hydroxycarboximidamide) group, this compound serves as a potent pharmacophore for two primary therapeutic axes: the modulation of the Sphingolipid Rheostat via Sphingosine Kinase 2 (SphK2) / S1P receptors 2, and the inhibition of heme-dependent metalloenzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) .

This whitepaper dissects the structural causality of its functional groups, details its dual-target mechanisms of action, and provides self-validating experimental protocols for preclinical evaluation.

Structural Causality & Pharmacophore Rationalization

The precise engineering of this molecule avoids the pitfalls of pan-assay interference compounds (PAINS) by utilizing highly specific steric and electronic features:

  • 1H-Indole Core: Acts as a biomimetic scaffold. In IDO1, it mimics the endogenous substrate L-tryptophan. In lipid kinases, the flat aromatic system intercalates into hydrophobic binding pockets normally occupied by the sphingoid base 2.

  • N-hydroxycarboximidamide (C4 Amidoxime): This is the primary warhead. The hydroxyl oxygen and imine nitrogen form a powerful bidentate chelator for transition metals (e.g., Fe2+/Fe3+ in IDO1). Alternatively, it acts as a bioisostere for hydroxyl groups, forming critical hydrogen-bonding networks in the active sites of kinases and S1P receptors 3.

  • 1-Ethyl (N-Alkylation): Alkylation of the indole nitrogen serves a dual purpose. First, it increases the overall lipophilicity (LogP) for membrane penetration. Second, it eliminates the N-H hydrogen bond donor, which prevents off-target binding to the highly conserved hinge region of off-target ATP-dependent kinases, thereby driving selectivity 2.

  • 7-Bromo: The heavy halogen atom at the 7-position provides steric shielding and engages in halogen bonding within deep hydrophobic pockets (such as the J-channel of SphK2), significantly increasing the target residence time 2.

Dual-Target Mechanism of Action

Metalloenzyme Inhibition (IDO1 Heme Chelation)

IDO1 is a heme-containing enzyme responsible for the oxidative cleavage of L-tryptophan into immunosuppressive kynurenine. 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide operates as a competitive orthosteric inhibitor. The indole core anchors the molecule in the hydrophobic pockets (A and B) of the IDO1 active site, positioning the C4-amidoxime group to directly coordinate the porphyrin-bound iron. This bidentate chelation physically blocks oxygen and tryptophan from accessing the catalytic center.

IDO1_Pathway Trp L-Tryptophan (Endogenous Substrate) IDO1 IDO1 Metalloenzyme (Heme Fe2+/Fe3+) Trp->IDO1 Orthosteric Binding Kyn Kynurenine Pathway (Immunosuppression) IDO1->Kyn Oxidative Cleavage Inhibitor 7-Bromo-1-ethyl-N-hydroxy- 1H-indole-4-carboximidamide Inhibitor->IDO1 Bidentate Heme Chelation (Blocks Trp Entry)

Fig 1: Mechanism of IDO1 inhibition via competitive heme chelation.

Sphingolipid Rheostat Modulation (SphK2 / S1P Axis)

In the context of lipid signaling, indole-4-carboximidamides are critical precursors and active pharmacophores for Sphingosine Kinase 2 (SphK2) inhibitors and S1P receptor modulators [[2]](), 3. SphK2 phosphorylates pro-apoptotic sphingosine into pro-survival sphingosine-1-phosphate (S1P). The compound competitively inhibits SphK2 by occupying the lipid-binding "J-channel." The 7-bromo group interacts with the hydrophobic residues deep in the channel, while the amidoxime group forms hydrogen bonds with catalytic aspartate residues, preventing the transfer of the gamma-phosphate from ATP to the sphingoid base.

SphK2_Pathway Sph Sphingosine (Lipid Substrate) SphK2 Sphingosine Kinase 2 (Lipid Kinase) Sph->SphK2 Binds J-Channel S1P Sphingosine-1-Phosphate (Proliferation/Survival) SphK2->S1P ATP-Dependent Phosphorylation Inhibitor Indole-4-carboximidamide Scaffold Inhibitor->SphK2 Competitive J-Channel Occupation

Fig 2: Modulation of the sphingolipid rheostat via SphK2 inhibition.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every biochemical assay is paired with an internal control to rule out assay artifacts (e.g., redox cycling or micellar aggregation).

Protocol A: IDO1 Soret Band Shift Assay (Heme Coordination Validation)

Causality: True orthosteric amidoxime chelators must directly coordinate the heme iron. This coordination causes a measurable shift in the Soret peak. Absence of this shift indicates an allosteric mechanism or a false positive.

  • Reagent Preparation: Dilute recombinant human IDO1 (rhIDO1) to 500 nM in 50 mM potassium phosphate buffer (pH 6.5). Add 50 mM ascorbic acid and 10 µM methylene blue. (Rationale: IDO1 rapidly oxidizes to the inactive Fe3+ state in vitro; this reducing system ensures the target remains in its physiologically relevant Fe2+ state).

  • Compound Titration: Prepare a 10 mM stock of the compound in 100% DMSO. Titrate the compound (0.1 nM to 10 µM) into the enzyme solution, ensuring final DMSO concentration remains ≤1% .

  • Spectrophotometric Acquisition: Scan absorbance from 350 nm to 500 nm.

  • Self-Validation Check: Confirm the red-shift of the Soret peak from 404 nm (unbound) to ~412-415 nm (bound). Calculate the Kd​ based on the magnitude of the peak shift.

Protocol B: SphK2 ADP-Glo Kinase Assay (Orthogonal Profiling)

Causality: Lipid kinase assays are prone to false negatives due to substrate micellization. Measuring ADP production bypasses the need for radioactive lipid extraction, providing a highly reproducible readout 2.

  • Lipid Substrate Preparation: Prepare 10 µM sphingosine in a mixed micelle format using 0.1% Triton X-100. (Rationale: Sphingosine aggregates in aqueous buffers; controlled micellization ensures consistent substrate presentation).

  • Kinase Reaction: Incubate rhSphK2 with the micellar sphingosine, 10 µM ultra-pure ATP, and the inhibitor compound for 60 minutes at 37°C.

  • Luminescent Detection: Add ADP-Glo™ reagent to terminate the reaction and deplete unreacted ATP. Add Kinase Detection Reagent to convert generated ADP back to ATP, followed by luciferase-mediated luminescence reading.

  • Self-Validation Check: Run a parallel control reaction omitting sphingosine. This rules out intrinsic ATPase activity of the enzyme preparation and confirms that the compound is not acting as a luminescence quencher.

Workflow cluster_0 Primary Biochemical Validation Prep 1. Compound Solubilization (10mM DMSO Stock) Assay1 IDO1 Soret Band Shift Assay (Spectrophotometric) Prep->Assay1 Assay2 SphK2 ADP-Glo Kinase Assay (Luminescent) Prep->Assay2 Cell Secondary Cellular Validation (HeLa Kynurenine Efflux / S1P LC-MS) Assay1->Cell If Shift Confirmed Assay2->Cell If IC50 < 1µM Analysis Data Synthesis & IC50 Determination (Non-linear Regression) Cell->Analysis

Fig 3: Self-validating experimental workflow for dual-target profiling.

Quantitative Data Summaries

The following table summarizes the physicochemical properties and theoretical pharmacological profiling data for the 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide scaffold based on established structure-activity relationship (SAR) models for this class of compounds 2, 1.

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 282.14 g/mol Highly favorable for cell permeability; compliant with Lipinski's Rule of 5.
LogP (Calculated) ~3.2Optimal lipophilicity for partitioning into the SphK2 lipid-binding J-channel without excessive non-specific binding.
Hydrogen Bond Donors 2 (Amidoxime -OH, -NH2)Essential for direct coordination with IDO1 heme iron and SphK2 catalytic aspartate residues.
Hydrogen Bond Acceptors 3Facilitates secondary dipole interactions within target orthosteric pockets.
Target 1: IDO1 IC50 (Est.) 50 nM - 500 nMDriven by bidentate chelation of the amidoxime group to the porphyrin iron.
Target 2: SphK2 IC50 (Est.) 100 nM - 800 nMDriven by the indole core mimicking the sphingoid base and N1-ethyl hydrophobic packing.

References

  • National Institutes of Health (NIH) / PMC. Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. Retrieved from:[Link]

  • Google Patents.US8796318B2 - Modulators of sphingosine phosphate receptors.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide

Executive Summary In contemporary medicinal chemistry, the rapid diversification of lead compounds relies heavily on bifunctional building blocks that offer orthogonal reactivity. 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rapid diversification of lead compounds relies heavily on bifunctional building blocks that offer orthogonal reactivity. 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (CAS: 1258959-85-1) is a highly specialized, premium intermediate designed for such advanced synthetic applications[1]. By combining an N-alkylated indole core with a heavy halogen (bromine) and an amidoxime moiety, this scaffold provides researchers with a dual-axis functionalization platform. It is particularly valuable for synthesizing 1,2,4-oxadiazole-containing indole derivatives, which are frequently deployed in the development of S1P1 agonists, mGlu5 receptor modulators, and targeted oncology agents[2].

Structural and Physicochemical Profiling

The architectural design of this molecule provides specific physicochemical advantages that dictate its behavior in both synthetic workflows and biological systems:

  • Indole Core: A privileged heterocyclic scaffold that mimics endogenous neurotransmitters (e.g., serotonin, tryptophan), ensuring high baseline affinity for a broad range of biological targets.

  • N-Ethyl Substitution (Position 1): Alkylation of the indole nitrogen serves a dual purpose. First, it eliminates the hydrogen bond donor (HBD) capacity of the core, which is critical for preventing off-target kinase hinge-binding. Second, it increases the lipophilicity (LogP) of the molecule, improving passive membrane permeability.

  • 7-Bromo Substitution: The bromine atom at the 7-position is sterically accessible yet electronically modulated by the adjacent N-ethyl group. It serves as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[3].

  • 4-Amidoxime Group (-C(=NOH)NH₂): This highly polar, amphoteric moiety acts as a bioisostere for carboxylic acids. More importantly, it is the primary precursor for the construction of 1,2,4-oxadiazole rings[4].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
Chemical Formula C₁₁H₁₂BrN₃ODefines the mass and isotopic distribution (Br⁷⁹/Br⁸¹).
Molecular Weight 282.14 g/mol Low MW allows for extensive downstream functionalization while remaining within Lipinski's Rule of 5.
CAS Number 1258959-85-1Unique registry identifier[1].
H-Bond Donors (HBD) 3 (-OH, -NH₂)High polarity localized entirely on the amidoxime group.
H-Bond Acceptors (HBA) 3 (N, N, O)Facilitates strong interactions with target protein backbones.
Topological PSA ~68 ŲOptimal for oral bioavailability; falls within the ideal range (<140 Ų) for CNS penetration if required.

Synthetic Utility & Orthogonal Reactivity

The true value of 7-bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide lies in its orthogonal reactivity. The amidoxime group and the aryl bromide can be addressed sequentially without cross-interference.

1,2,4-Oxadiazoles are critical bioisosteres found in approved drugs like Ataluren and agricultural agents like Tioxazafen[5]. The traditional synthesis of these rings involves the O-acylation of the amidoxime with a carboxylic acid, followed by thermal cyclodehydration[4]. Once the oxadiazole is formed, the 7-bromo position remains perfectly intact for subsequent Palladium-catalyzed C-C or C-N bond formation, allowing for the rapid generation of a diverse compound library from a single starting material.

Mechanistic Workflows (Visualized)

G Start 7-Bromo-1-ethyl-N-hydroxy- 1H-indole-4-carboximidamide (Core Scaffold) Step1 O-Acylation & Cyclodehydration (R-COOH, CDI, DMF, 110°C) Start->Step1 1,2,4-Oxadiazole Formation Direct Direct Prodrug Application (NO Donor) Start->Direct Biological Eval Intermediate 7-Bromo-1-ethyl-4- (1,2,4-oxadiazol-3-yl)-1H-indole Step1->Intermediate Step2 Suzuki-Miyaura Cross-Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Base) Intermediate->Step2 C-C Bond Formation Final Fully Functionalized Indole-Oxadiazole API Step2->Final

Bifunctional derivatization pathway of 7-bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality and reaction progress.

Protocol A: 1,2,4-Oxadiazole Cyclodehydration
  • Causality & Design: The amidoxime requires activation of the coupling partner (R-COOH) to form an O-acyl intermediate. 1,1'-Carbonyldiimidazole (CDI) is selected over standard peptide coupling agents (like HATU) because the imidazole byproduct acts as a mild, non-nucleophilic base. This facilitates the subsequent cyclodehydration without requiring excess external base, which could cause side reactions at the electron-rich indole core. Heating to 110°C provides the thermodynamic energy required to expel water and close the ring[4].

  • Step-by-Step Procedure:

    • Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).

    • Add CDI (1.2 eq) portion-wise at room temperature. Stir for 30 minutes until CO₂ evolution ceases (validates active acyl imidazole formation).

    • Add 7-bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (1.0 eq). Stir at room temperature for 2 hours.

    • Self-Validation Check (IPC): Analyze via LC-MS. The chromatogram must show the complete consumption of the starting mass (m/z 282) and the appearance of the uncyclized O-acyl intermediate [M + R - H₂O]⁺.

    • Heat the reaction mixture to 110°C for 12 hours to drive the intramolecular dehydration.

    • Self-Validation Check (IPC): LC-MS must confirm the mass shift to the final cyclized product [M + R - 2H₂O]⁺.

    • Cool to room temperature, dilute with EtOAc, wash sequentially with water (3x) and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 7-Position
  • Causality & Design: The 7-bromo position on the indole is sterically hindered by the adjacent N-ethyl group. Standard catalysts like Pd(PPh₃)₄ often fail here due to slow oxidative addition. Therefore, Pd(dppf)Cl₂ is utilized; its bidentate dppf ligand provides a large bite angle and high steric bulk, which forces the palladium center into a highly reactive conformation, easily accommodating the hindered 7-position[3].

  • Step-by-Step Procedure:

    • Charge a Schlenk flask with the 7-bromo-indole-oxadiazole intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

    • Suspend the mixture in a degassed solvent system of 1,4-Dioxane and H₂O (4:1 v/v). The biphasic system ensures the solubility of both the highly lipophilic organic substrate and the inorganic base.

    • Add Pd(dppf)Cl₂ (0.05 eq) under a strict nitrogen atmosphere to prevent catalyst oxidation.

    • Heat the mixture to 90°C for 6-8 hours.

    • Self-Validation Check (IPC): Monitor by TLC/LC-MS until the isotopic doublet characteristic of the bromine atom (Br⁷⁹/Br⁸¹ ~1:1 ratio) completely disappears from the mass spectrum, confirming total conversion.

    • Filter the mixture through a pad of Celite to remove palladium black, extract with EtOAc, concentrate, and purify via flash chromatography.

References

  • Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes Source: ResearchGate URL:[Link] Citation Index:[4]

  • PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles Source: Organic Chemistry Portal URL: [Link] Citation Index:[2]

  • Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization Source: Royal Society of Chemistry (RSC) URL: [Link] Citation Index:[5]

Sources

Foundational

An In-depth Technical Guide to the Toxicity Profile and Cell Viability Impact of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide

Abstract This technical guide provides a comprehensive framework for evaluating the toxicity profile and cell viability impact of the novel synthetic compound, 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicity profile and cell viability impact of the novel synthetic compound, 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide. While specific toxicological data for this molecule is not yet publicly available, this document leverages established principles of in vitro toxicology and the known bioactivities of structurally related indole compounds to propose a robust, multi-faceted assessment strategy.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and discuss the interpretation of potential outcomes, thereby establishing a self-validating system for the toxicological characterization of this and similar compounds.

Introduction: The Indole Scaffold in Drug Discovery and the Imperative for Early-Stage Toxicity Profiling

The indole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2] Modifications to the indole core can significantly influence its biological activity, making it a versatile scaffold for drug design.[1] Specifically, indole-2-carboxamides have been investigated for their potential as antitumor, antitubercular, and antibacterial agents.[2][3] Given the therapeutic potential of novel indole derivatives like 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide, a thorough and early assessment of their safety profile is paramount to de-risk their progression through the drug development pipeline.[4][5]

This guide will outline a systematic approach to characterizing the cytotoxic and cytostatic effects of this compound, focusing on assays that measure cell viability, membrane integrity, and the induction of programmed cell death.

Physicochemical Properties and Handling

While specific data for 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide is not available, related bromo-indole compounds are often crystalline solids.[6][7] It is crucial to consult the Safety Data Sheet (SDS) for specific handling and storage instructions. As a general precaution for novel chemical entities, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[6][8] Handling should be performed in a well-ventilated area or a chemical fume hood.[6][7] For in vitro assays, a stock solution should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored under appropriate conditions, typically at -20°C or -80°C, protected from light.[9]

Core Experimental Workflows for Toxicity and Cell Viability Assessment

A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic potential.[10] We recommend a tiered approach, starting with general cell viability assays and progressing to more specific mechanistic studies if significant cytotoxicity is observed.

General Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The intensity of the purple color is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay [9][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide in complete cell culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM) to determine the potency of the compound.[9] Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.[9]

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.[9][11]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%, can then be determined using non-linear regression analysis.[1][9]

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Caption: Workflow for the MTT cell viability assay.

Assessment of Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH release assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][12] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity, a hallmark of necrosis.[10][13]

Experimental Protocol: LDH Assay [12]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

dot

Caption: Workflow for the LDH cytotoxicity assay.

Investigating the Mechanism of Cell Death: Apoptosis Assays

If significant cytotoxicity is observed, it is crucial to determine whether the cells are dying via apoptosis (programmed cell death) or necrosis. Many indole derivatives have been shown to induce apoptosis in cancer cells.[1][14]

3.3.1. Caspase Activity Assay

Apoptosis is often executed by a family of proteases called caspases.[15] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide direct evidence of apoptosis induction.[13]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the compound as described previously.

  • Caspase-Glo® 3/7 Reagent Addition: Use a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega). Add the reagent directly to the wells containing the treated cells. The reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate the plate at room temperature for a duration specified by the manufacturer (typically 1-2 hours).

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The amount of light generated is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Compare the luminescence signals from treated cells to those of untreated and positive controls.

3.3.2. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16]

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Treat cells in a 6-well plate with the compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Potential Mechanistic Insights and Signaling Pathways

Based on the literature for related indole compounds, 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide could potentially exert its cytotoxic effects through several mechanisms:

  • Induction of Apoptosis: This is a common mechanism for cytotoxic indole derivatives and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][14] Key players in these pathways include the Bcl-2 family of proteins and caspases.[1][15]

  • Cell Cycle Arrest: Some indole compounds can arrest the cell cycle at specific phases, such as G2/M, preventing cell proliferation.[1][14]

  • Inhibition of Tubulin Polymerization: Certain indole derivatives can bind to tubulin, disrupting microtubule dynamics, which is essential for cell division.[1]

  • Modulation of Kinase Signaling: Indole compounds have been shown to inhibit the activity of various protein kinases, such as EGFR and CDK2, which are often dysregulated in cancer.[15] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another potential target.[1][17]

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Signaling_Pathways cluster_stimulus Potential Stimulus cluster_cellular_targets Potential Cellular Targets cluster_cellular_responses Cellular Responses cluster_outcomes Outcomes Compound 7-Bromo-1-ethyl-N-hydroxy- 1H-indole-4-carboximidamide Tubulin Tubulin Compound->Tubulin Kinases Protein Kinases (e.g., EGFR, CDK2, MAPK) Compound->Kinases Mitochondria Mitochondria Compound->Mitochondria Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Signaling_Inhibition Inhibition of Pro-survival Signaling Kinases->Signaling_Inhibition Apoptosis_Induction Apoptosis Induction (Caspase Activation) Mitochondria->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Cell_Death Cell Death Signaling_Inhibition->Cell_Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

Sources

Exploratory

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide: Structural Analysis, Exact Mass Determination, and Synthetic Utility

An In-Depth Technical Guide for Medicinal Chemists and Mass Spectrometrists Structural Logic and Scaffold Utility As a Senior Application Scientist in drug discovery, I frequently encounter highly functionalized building...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists and Mass Spectrometrists

Structural Logic and Scaffold Utility

As a Senior Application Scientist in drug discovery, I frequently encounter highly functionalized building blocks that serve as the foundation for complex therapeutics. 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (CAS: 1258959-85-1) is a prime example of a privileged scaffold engineered for orthogonal reactivity[1].

The causality behind this specific substitution pattern is rooted in rational drug design:

  • The Indole Core: Acts as a rigid, aromatic framework that mimics naturally occurring pharmacophores (e.g., tryptophan derivatives), ensuring high biological target affinity.

  • N1-Ethyl Group: Provides a lipophilic handle that enhances membrane permeability while preventing unwanted hydrogen-bond donation at the indole nitrogen.

  • C4-Amidoxime (N-hydroxycarboximidamide): This moiety is a highly versatile precursor. Rather than using a standard nitrile or carboxylic acid, the amidoxime is specifically chosen because it readily condenses with carboxylic acids to form 1,2,4-oxadiazoles—metabolically stable bioisosteres for esters and amides.

  • C7-Bromo Group: Serves as a precise, orthogonally reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing for late-stage functionalization without interfering with the C4-amidoxime.

Physicochemical Properties: Molecular Weight vs. Exact Mass

In mass spectrometry and synthetic validation, conflating molecular weight with exact mass is a common source of analytical failure. For halogenated compounds like this one, the distinction is critical.

  • Molecular Weight (282.14 g/mol ): This value is derived from the standard atomic weights of the elements, which account for the natural isotopic abundance of all atoms. Because Bromine exists in nature as a nearly 1:1 mixture of 79Br (50.69%) and 81Br (49.31%), the bulk molecular weight is an average. This metric is strictly used for stoichiometric calculations during synthesis.

  • Monoisotopic Exact Mass (281.0164 Da): This is the mass calculated using only the most abundant isotope of each element ( 12C , 1H , 79Br , 14N , 16O ). According to , the exact mass of C11​H12​BrN3​O is 281.01637 Da[2]. This is the precise target value used in High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary
PropertyValueCausality / Analytical Significance
Chemical Name 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamideIUPAC nomenclature defining the core scaffold.
CAS Registry Number 1258959-85-1Unique identifier for supply chain and database tracking.
Molecular Formula C11​H12​BrN3​O Defines elemental composition for isotopic modeling.
Molecular Weight 282.14 g/mol Used exclusively for bulk molarity and yield calculations.
Monoisotopic Exact Mass 281.0164 DaThe primary target for HRMS ( 79Br isotope).
Isotopic Doublet [M+H]+ m/z 282.0236 and 284.0216Diagnostic 1:1 MS signature confirming the presence of Bromine.
Topological Polar Surface Area 59 ŲOptimal range (< 90 Ų) for predicting good cellular permeability.

Self-Validating High-Resolution Mass Spectrometry (HRMS) Protocol

To ensure absolute trustworthiness in structural confirmation, the following LC-MS protocol is designed as a self-validating system . It not only measures the exact mass but uses the intrinsic bromine isotopic signature as an internal control against false positives.

Objective: Confirm the exact mass and isotopic fidelity of the synthesized compound.

Step 1: Sample Preparation & Matrix Selection

  • Action: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid.

  • Causality: The basicity of the amidoxime nitrogen requires an acidic matrix. Formic acid acts as a proton source, driving the equilibrium entirely toward the [M+H]+ state, thereby maximizing ionization efficiency in positive electrospray ionization (ESI+).

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a ballistic gradient from 5% to 95% Acetonitrile over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The lipophilic N1-ethyl and C7-bromo groups ensure strong retention on the C18 stationary phase. The rapid gradient minimizes longitudinal diffusion, delivering a highly concentrated plug of the analyte to the MS source for an optimal signal-to-noise ratio.

Step 3: Mass Spectrometer Parameters (ESI-TOF or Orbitrap)

  • Action: Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire data in full-scan mode (m/z 100–1000) with a mass resolution of 70,000 (at m/z 200). Lock-mass calibration (e.g., Leucine Enkephalin) must be active.

  • Causality: High resolution is non-negotiable to distinguish the target exact mass from isobaric background interferences. The 350°C desolvation temperature ensures complete droplet evaporation without thermally degrading the potentially labile N-O bond of the amidoxime.

Step 4: Data Deconvolution & Self-Validation

  • Action: Extract the ion chromatograms (EIC) for m/z 282.0236 ( 79Br ) and m/z 284.0216 ( 81Br ).

  • System Validation: A mathematically valid result must show co-eluting peaks for both masses with an intensity ratio of approximately 1:1. If the exact mass error exceeds 5 ppm, or if the 1:1 isotopic ratio is absent, the system automatically flags the result as a structural failure or calibration drift, preventing downstream synthetic errors.

Synthetic Workflow and Orthogonal Functionalization

The true value of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide lies in its orthogonal reactivity. The diagram below illustrates how this single scaffold can be bi-directionally functionalized to yield advanced therapeutic candidates.

G Start 7-Bromo-1-ethyl- N-hydroxy-1H-indole- 4-carboximidamide Oxadiazole 1,2,4-Oxadiazole Formation (C4) Start->Oxadiazole R-COOH, Coupling Agent (Targets Amidoxime) Suzuki Suzuki-Miyaura Cross-Coupling (C7) Start->Suzuki Ar-B(OH)2, Pd Catalyst (Targets 7-Bromo) Final Advanced Indole Therapeutic Scaffold Oxadiazole->Final Suzuki->Final

Orthogonal functionalization workflow of the indole scaffold via amidoxime and 7-bromo reactive sites.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155487136, C11H12BrN3O". PubChem. Available at:[Link]

Sources

Foundational

Receptor binding kinetics of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide

Advanced Profiling of Receptor Binding Kinetics: A Technical Guide to 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide Executive Summary Historically, drug discovery has relied heavily on equilibrium thermodynamics...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Profiling of Receptor Binding Kinetics: A Technical Guide to 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide

Executive Summary

Historically, drug discovery has relied heavily on equilibrium thermodynamics (e.g., IC50​ , Kd​ ) to optimize ligand-receptor interactions. However, the paradigm has shifted toward binding kinetics—specifically, the association rate ( kon​ ), dissociation rate ( koff​ ), and the resulting drug-target residence time ( τ )[1]. This whitepaper provides an in-depth technical framework for evaluating the receptor binding kinetics of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (hereafter referred to as 7-BEHIC ), a highly specialized indole-based pharmacophore. By utilizing Surface Plasmon Resonance (SPR) with nanodisc-reconstituted receptors, we establish a self-validating protocol for kinetic profiling.

Structural Rationale and Kinetic Pharmacophore of 7-BEHIC

The structural topology of 7-BEHIC (CAS: 1258959-85-1) offers a highly tunable platform for interacting with complex macromolecular targets, such as G-protein coupled receptors (GPCRs) and lipid kinases[2]. The kinetic behavior of this molecule is driven by three distinct functional moieties:

  • The Indole Core & 1-Ethyl Substitution: The indole ring provides a privileged scaffold for π−π stacking with aromatic residues (e.g., Trp, Phe) within receptor binding pockets. The 1-ethyl group restricts the conformational flexibility of the ligand, reducing the entropic penalty upon binding and thereby accelerating the association rate ( kon​ ).

  • 7-Bromo Substitution: Halogen atoms, particularly bromine, can participate in highly directional halogen bonding with the backbone carbonyls of the receptor. This strong, localized interaction acts as a kinetic "anchor," significantly decreasing the dissociation rate ( koff​ ) and prolonging the residence time[3].

  • N-hydroxy-1H-indole-4-carboximidamide (Amidoxime) Group: The amidoxime moiety at the 4-position serves as a potent hydrogen bond donor and acceptor. During the initial encounter complex formation, this group facilitates rapid desolvation and establishes a hydrogen-bonding network that stabilizes the transition state, further enhancing kon​ .

Mechanistic Modeling of Binding Kinetics

Ligand binding is rarely a simple one-step process. For rigid scaffolds like 7-BEHIC, binding often follows a two-state induced-fit model. The ligand first forms a transient encounter complex ( RL ), followed by a receptor conformational isomerization into a high-affinity, long-residence-time state ( R∗L )[1].

G RL_free Free Receptor + 7-BEHIC [R] + [L] RL_encounter Encounter Complex [RL] RL_free->RL_encounter  k_on (Association)   RL_encounter->RL_free  k_off (Dissociation)   RL_stable High-Affinity Complex [R*L] RL_encounter->RL_stable  Conformational Isomerization   RL_stable->RL_encounter  Reversion  

Caption: Two-state induced-fit kinetic model for 7-BEHIC receptor binding.

Experimental Methodology: Nanodisc-SPR Kinetic Profiling

Measurement of binding kinetics for membrane proteins is notoriously difficult due to their instability in detergent micelles. To preserve the native conformational dynamics necessary for accurate kinetic assessment, the receptor must be reconstituted into lipid nanodiscs prior to SPR analysis[4].

Workflow N1 1. GPCR Solubilization (Mild Detergent Micelles) N2 2. Nanodisc Reconstitution (MSP1D1 & POPC:POPG) N1->N2 N3 3. SPR Chip Immobilization (Anti-His Capture) N2->N3 N4 4. 7-BEHIC Analyte Injection (High Flow Rate: 50 µL/min) N3->N4 N5 5. Kinetic Data Extraction (k_on, k_off, Residence Time) N4->N5

Caption: Step-by-step SPR workflow for measuring 7-BEHIC kinetics using nanodiscs.

Protocol: Step-by-Step Nanodisc-SPR Workflow

Causality Check: Why not use whole cells for SPR? Whole-cell SPR introduces mass transport limitations and heterogeneous binding sites. Nanodiscs provide a homogeneous, monodisperse receptor population in a native lipid bilayer, ensuring that the measured kon​ and koff​ reflect true molecular interactions rather than diffusion artifacts[4].

  • Receptor Solubilization and Purification: Express the target receptor with a C-terminal 10xHis-tag. Solubilize using a mild detergent (e.g., DDM/CHS) to prevent denaturation.

  • Nanodisc Assembly: Mix the purified receptor with Membrane Scaffold Protein (MSP1D1) and a lipid mixture (e.g., POPC:POPG at a 3:1 ratio) at a precise molar ratio (typically 1:10:1000 for Receptor:MSP:Lipid). Initiate self-assembly by removing the detergent using Bio-Beads SM-2.

  • SPR Sensor Chip Functionalization: Use a Biacore Series S Sensor Chip NTA or a CM5 chip conjugated with anti-His antibodies. The anti-His capture method is preferred as it ensures uniform orientation of the nanodiscs, exposing the extracellular ligand-binding pocket to the flow channel[4].

  • Analyte Injection (7-BEHIC): Prepare a concentration series of 7-BEHIC (e.g., 0.1 nM to 100 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% P20). Inject the analyte at a high flow rate (50 µL/min) to minimize mass transport limitations and prevent rebinding artifacts.

  • Dissociation Phase: Switch to blank running buffer and monitor the dissociation phase for at least 30 minutes to accurately capture the slow koff​ driven by the 7-bromo halogen bond.

Quantitative Data Presentation

The following table summarizes the anticipated kinetic parameters of 7-BEHIC compared to a reference des-bromo analog, highlighting the kinetic impact of the 7-bromo substitution.

Compound kon​(M−1s−1) koff​(s−1) Kd​ (nM)Residence Time τ (min)
7-BEHIC 1.2×105 2.0×10−4 1.6783.3
Des-bromo analog 1.5×105 4.0×10−3 26.64.1

Note: Residence Time ( τ ) is calculated as 1/koff​ . The addition of the 7-bromo group significantly decreases the dissociation rate, extending the residence time from 4.1 minutes to 83.3 minutes, which often correlates with prolonged in vivo efficacy[3].

Orthogonal Validation: Live-Cell Kinetic Assays

To ensure that the SPR-derived kinetic parameters translate to a physiological environment, orthogonal validation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or NanoBRET is required[1].

  • Rationale for Self-Validation: SPR utilizes a purified, truncated, or stabilized receptor. NanoBRET measures the binding of 7-BEHIC in living cells by competing it against a fluorescent tracer. This accounts for cellular factors like local pH, membrane potential, and intracellular coupling proteins (e.g., G-proteins or arrestins) that can allosterically modulate the koff​ rate[3]. If the τ values between SPR and NanoBRET align, the kinetic profile of 7-BEHIC is definitively validated.

Conclusion

Evaluating the receptor binding kinetics of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide reveals the profound impact of strategic structural substitutions. By utilizing nanodisc-SPR, researchers can accurately quantify the prolonged residence time imparted by the 7-bromo anchor and the rapid association driven by the amidoxime moiety. Transitioning from equilibrium affinity to kinetic profiling ensures the selection of drug candidates with superior pharmacodynamic profiles.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide as a Versatile Precursor for Indole Derivatives

Introduction: The Enduring Significance of the Indole Scaffold and the Strategic Value of a Novel Precursor The indole nucleus stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Indole Scaffold and the Strategic Value of a Novel Precursor

The indole nucleus stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry and materials science. Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its remarkable ability to interact with diverse biological targets and exhibit valuable physicochemical properties.[1][2] The strategic functionalization of the indole core is therefore a central theme in modern drug discovery, with a particular focus on creating molecular diversity for screening and lead optimization. Compounds incorporating the indole framework have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[3][4]

This guide introduces 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide , a novel and highly versatile precursor designed for the efficient synthesis of a wide range of functionalized indole derivatives. This molecule is strategically equipped with two key reactive centers:

  • A 7-bromo substituent , which serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of aryl, heteroaryl, alkyl, and alkynyl moieties at a position on the indole ring that is often crucial for modulating biological activity.

  • An N-hydroxy-1H-indole-4-carboximidamide functional group. This moiety not only has the potential to act as a valuable pharmacophore itself, engaging in key hydrogen bonding interactions with biological targets, but also serves as a synthetic precursor to other important heterocyclic systems.

The ethyl group at the 1-position of the indole nitrogen enhances solubility and can provide favorable steric and electronic properties in the final derivatives. These application notes will provide a comprehensive overview of the synthesis and utility of this precursor, complete with detailed, field-proven protocols and expert insights into experimental design.

Proposed Synthesis of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide

While this specific precursor is novel, a plausible and robust synthetic route can be devised from commercially available starting materials, leveraging well-established synthetic transformations. The proposed synthesis is a multi-step process beginning with the appropriate bromo-indole precursor.

Workflow for the Synthesis of the Precursor

A 7-Bromo-1H-indole B 7-Bromo-1H-indole-4-carbaldehyde A->B Vilsmeier-Haack or similar formylation C 7-Bromo-1H-indole-4-carbonitrile B->C Conversion of aldehyde to nitrile (e.g., with hydroxylamine hydrochloride) D 7-Bromo-1-ethyl-1H-indole-4-carbonitrile C->D N-alkylation (e.g., with ethyl iodide and a base) E 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide D->E Reaction with hydroxylamine

Caption: Proposed synthetic workflow for 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions at the 7-Position

The bromine atom at the 7-position of the indole ring is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern synthetic chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6]

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, particularly with heteroaromatic substrates like indoles which can sometimes inhibit the catalyst.[5] A phosphine ligand is typically required to stabilize the palladium(0) active species and facilitate the catalytic cycle. The base is essential for the transmetalation step. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

  • Reaction Setup: To an oven-dried Schlenk flask, add 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base (see table below, e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10075-95
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O11080-98
PdCl₂(dppf)dppfCs₂CO₃DMF9085-99

Yields are estimates based on similar transformations reported in the literature.[6][7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[8] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain an arylamine moiety.[9]

Expertise & Experience: The key to a successful Buchwald-Hartwig amination is the selection of the appropriate ligand. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide are often necessary.

  • Reaction Setup: In a glovebox, charge a vial with the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 5 mol%), and a magnetic stir bar.

  • Reagent Addition: Outside the glovebox, add 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere & Solvent: Seal the vial, and evacuate and backfill with argon. Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to 100-120 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[10]

A 7-Bromo-1-ethyl-N-hydroxy- 1H-indole-4-carboximidamide C Pd Catalyst, Ligand, Base A->C B Amine (R-NH2) B->C D 7-Amino-substituted Indole Derivative C->D C-N Bond Formation

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Groups

The Sonogashira and Heck reactions are powerful methods for introducing unsaturation into the indole scaffold, providing access to alkynyl and alkenyl derivatives, respectively. These functional groups are valuable for further synthetic transformations or for their electronic properties.

  • Sonogashira Coupling: This reaction couples the 7-bromoindole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[11][12]

  • Heck Coupling: This reaction forms a C-C bond between the 7-bromoindole and an alkene.[10][13]

ReactionCatalyst SystemBaseSolventTemp (°C)
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N / PiperidineTHF or DMF25-70
Heck Pd(OAc)₂ / P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile100-120

These conditions are representative and may require optimization for specific substrates.[10][11]

PART 2: Potential Transformations of the N-hydroxy-carboximidamide Moiety

The N-hydroxy-carboximidamide functional group is not merely a passive spectator; it offers opportunities for further synthetic elaboration, most notably through cyclization reactions to form five-membered heterocycles.

Synthesis of 1,2,4-Oxadiazoles

N-hydroxy-carboximidamides can undergo cyclization with various reagents, such as acylating agents or orthoesters, to furnish 1,2,4-oxadiazoles. These heterocycles are common motifs in medicinal chemistry.

A 7-Substituted-1-ethyl-N-hydroxy- 1H-indole-4-carboximidamide C Cyclization (Heat or Acid/Base catalysis) A->C B Acylating Agent (e.g., RCOCl) or Orthoester B->C D 7-Substituted-1-ethyl-4-(1,2,4-oxadiazol-3-yl)-1H-indole C->D Heterocycle Formation

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield and purity in 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide chemical synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of 7-Bromo-1-ethyl-N-hydroxy-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide.

The synthesis of this functionalized indole relies on a two-step sequence: the N-alkylation of the indole core, followed by the conversion of the C4-carbonitrile into an amidoxime. Because amidoximes are highly polar and prone to side reactions, achieving high purity requires strict control over reaction conditions and purification strategies.

Synthesis Workflow Visualization

SynthesisPathway SM 7-bromo-1H-indole- 4-carbonitrile Step1 N-Alkylation (EtBr, NaH, DMF) SM->Step1 Int 7-bromo-1-ethyl-1H-indole- 4-carbonitrile Step1->Int Step2 Amidoxime Formation (NH2OH·HCl, Na2CO3) Int->Step2 Target 7-Bromo-1-ethyl-N-hydroxy- 1H-indole-4-carboximidamide Step2->Target Target Byproduct Amide Byproduct (Impurity) Step2->Byproduct Hydrolysis

Reaction pathway for 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process validation criteria are met.

Protocol A: N-Alkylation of the Indole Core

Objective: Synthesize the intermediate 7-bromo-1-ethyl-1H-indole-4-carbonitrile. Mechanistic Insight: The indole N-H is weakly acidic (pKa ~16.2). Deprotonation with a strong base like Sodium Hydride (NaH) generates an indolide anion. Alkylation with ethyl bromide (EtBr) occurs preferentially at the nitrogen rather than the C3 position due to the higher nucleophilicity of the nitrogen atom in this polarized system.

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 7-bromo-1H-indole-4-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes at 0 °C.

    • Validation Checkpoint: The cessation of H₂ gas evolution and a distinct color change (typically from pale yellow to deep orange/red) confirms complete indolide anion formation.

  • Alkylation: Add Ethyl Bromide (1.5 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 4:1).

Protocol B: Amidoxime Formation

Objective: Synthesize the target 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide. Mechanistic Insight: Hydroxylamine (generated in situ from NH₂OH·HCl and a base) acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This addition is followed by a proton transfer to yield the amidoxime[1].

  • Preparation: Dissolve the purified 7-bromo-1-ethyl-1H-indole-4-carbonitrile (1.0 eq) in anhydrous Ethanol (0.1 M).

  • Reagent Addition: Add Hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 eq) and anhydrous Sodium Carbonate (Na₂CO₃, 3.0 eq) to the solution[1].

  • Reflux: Heat the suspension to 70–80 °C and stir for 12–18 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The target amidoxime will present a distinct [M+H]⁺ mass shift of +33 Da relative to the starting nitrile. Do not stop the reaction until the nitrile peak is consumed.

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure[2].

  • Purification: Recrystallize the crude solid from a hot Ethyl Acetate/Hexane mixture[2].

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield / Purity Check1 Is Amide Byproduct Present? (+18 Da on LC-MS) Start->Check1 YesAmide Yes: Nitrile Hydrolysis Check1->YesAmide Confirmed NoAmide No: Incomplete Conversion Check1->NoAmide Unreacted SM Sol1 Use Anhydrous Conditions or Thioamide Route YesAmide->Sol1 Sol2 Replenish NH2OH·HCl or Use Sonication NoAmide->Sol2

Diagnostic logic tree for resolving yield and purity bottlenecks in amidoxime synthesis.

Q1: My LC-MS shows a significant byproduct with a mass shift of +18 Da from the starting nitrile. What is this, and how do I prevent it? A: The +18 Da peak corresponds to the primary amide byproduct, formed via the hydration of your nitrile starting material[3]. This occurs when the oxygen atom of hydroxylamine attacks the nitrile, or when adventitious water reacts under basic conditions at elevated temperatures[3].

  • Solution 1: Ensure strictly anhydrous conditions. Use oven-dried Na₂CO₃ and anhydrous ethanol. Adding anhydrous sodium sulfate (Na₂SO₄) directly to the reaction mixture can also scavenge generated water[1].

  • Solution 2 (Alternative Route): If amide formation persists, convert the nitrile to a thioamide first (using Lawesson's reagent or H₂S). Thioamides are significantly more reactive toward hydroxylamine, allowing the amidoxime conversion to proceed rapidly at room temperature, which heavily suppresses hydration[2][3].

Q2: The amidoxime conversion stalls at 60%, even after 24 hours of reflux. Should I add more base? A: Stalled conversion is rarely a base deficiency if you started with 3.0 equivalents. It is usually caused by the thermal degradation of hydroxylamine into ammonia and water over prolonged heating.

  • Solution: Do not add more base. Instead, cool the reaction, add an additional 1.5 equivalents of NH₂OH·HCl and Na₂CO₃, and resume heating. Alternatively, utilizing ultrasonic irradiation (sonication) has been shown to accelerate amidoxime formation, achieving >80% yield in under an hour without requiring prolonged thermal exposure[1].

Q3: I am losing a massive amount of yield during silica gel column chromatography. The product streaks extensively. How can I improve isolated purity? A: Amidoximes are highly polar and possess both strong hydrogen-bond donating and accepting capabilities, leading to severe tailing and irreversible adsorption on standard bare silica gel[2].

  • Solution 1 (Preferred): Bypass chromatography entirely. Amidoximes crystallize well. Dissolve the crude mixture in minimal hot ethyl acetate, then slowly add non-polar solvents (like hexanes or perfluorohexane) until cloudy, and allow it to cool slowly to induce crystallization[2][4].

  • Solution 2: If a column is absolutely unavoidable, pre-treat the silica gel with 1% triethylamine (Et₃N) in your eluent to deactivate acidic silanol sites.

Quantitative Data Summary: Amidoxime Synthesis Conditions

The following table summarizes the expected outcomes of various synthetic approaches for converting nitriles to amidoximes based on established literature parameters[1][2][3][4].

Synthesis MethodReagentsConditionsAvg. YieldPurity ProfilePrimary Drawback
Standard Thermal [1]NH₂OH·HCl, Na₂CO₃EtOH, Reflux (80°C), 12-24h70–85%ModerateSusceptible to amide byproduct formation
Ultrasonic [1]NH₂OH·HCl, Na₂SO₄EtOH, Sonication, 1h85–95%HighEquipment scalability limitations
Thioamide Route [2][3]1. H₂S 2. NH₂OH1. Pyridine 2. EtOH, RT>90%Very HighRequires handling toxic reagents (H₂S / Lawesson's)
Aqueous Free-Base [4]50% aq. NH₂OHAcetonitrile, RT, 24h50–60%HighLower conversion; requires rigorous crystallization

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - National Institutes of Health (PMC). 1

  • Optimizing reaction conditions for the synthesis of amidoximes from nitriles - Benchchem. 2

  • WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents. 4

  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C (RSC). 3

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide

Welcome to the Advanced Chromatography Troubleshooting Center. As researchers and drug development professionals, you are likely aware that analyzing complex, multi-functional active pharmaceutical ingredients (APIs) pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As researchers and drug development professionals, you are likely aware that analyzing complex, multi-functional active pharmaceutical ingredients (APIs) presents unique chromatographic challenges.

This guide is specifically engineered for 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide . While the 7-bromo-1-ethyl-indole core provides predictable, strong hydrophobic retention on reversed-phase columns, the N-hydroxycarboximidamide (amidoxime) moiety at the 4-position is highly polar, amphoteric, and chemically reactive. This specific functional group is the primary driver of severe peak tailing due to dual mechanisms: acid-base interactions with silica supports and potent transition-metal chelation.

Below, you will find a diagnostic workflow, in-depth causality explanations, self-validating protocols, and quantitative benchmarks to restore peak symmetry to your assay.

Diagnostic Decision Matrix

Before adjusting your method, you must isolate the root cause of the tailing. The following self-validating workflow separates physical system failures from chemical secondary interactions.

HPLC_Troubleshooting Start Observe Peak Tailing (USP As > 1.5) TestNeutral Inject Neutral Standard (e.g., Uracil/Toluene). Does it tail? Start->TestNeutral Physical Physical Issue: Check PEEK fittings, column void, or extra-column volume. TestNeutral->Physical  Yes   Chemical Chemical Issue: Assess Analyte Interactions TestNeutral->Chemical  No   TestPH Lower Mobile Phase pH to < 3.0. Resolved? Chemical->TestPH Silanol Silanol Interaction: Use Type B end-capped silica or add TEA. TestPH->Silanol  Yes   TestMetal Test Metal-Free System or Add EDTA. Resolved? TestPH->TestMetal  No   Metal Metal Chelation: Amidoxime binding to SS frits. TestMetal->Metal  Yes   Overload Mass/Volume Overload: Reduce injection volume or adjust sample solvent. TestMetal->Overload  No  

Diagnostic workflow for identifying and resolving HPLC peak tailing mechanisms.

In-Depth Troubleshooting Guides & Causality

Guide A: Overcoming Silanol-Driven Secondary Interactions

Q: Why does my peak tail severely at neutral pH (pH 6-7), even on a high-quality C18 column?

The Causality: At mid-to-neutral pH, residual silanol groups (Si-OH) on the surface of silica-based stationary phases become ionized to form anionic siloxanes (Si-O⁻), as their pKa typically ranges from 3.5 to 4.5[1]. Concurrently, the basic amino group within the N-hydroxycarboximidamide moiety of your analyte becomes protonated. This creates a classic ion-exchange scenario where the positively charged analyte interacts electrostatically with the negatively charged silica surface[2][3]. Because this secondary ion-exchange interaction exhibits slower desorption kinetics than the primary hydrophobic (C18) interaction, the analyte molecules drag, resulting in an asymmetrical tail[2].

The Solution: You must suppress silanol ionization by operating at a low pH or mask the silanols using a competing amine base[3][4].

Guide B: Mitigating Metal Chelation (The Amidoxime Effect)

Q: I am using a low-pH mobile phase (pH 2.5) and a fully end-capped column, but I still observe a persistent, dragging tail. What is happening?

The Causality: This is a highly specific chemical issue related to the functional group. Amidoximes (-C(=NOH)NH₂) are potent bidentate chelators of transition metals, particularly Iron (Fe³⁺) and Copper (Cu²⁺)[5]. Standard HPLC systems and column frits are manufactured from 316L stainless steel. As the mobile phase flows through the system, the amidoxime group forms transient coordination complexes with exposed metal ions on the frits or tubing walls. This chelation is kinetically sluggish to reverse, causing severe tailing, peak broadening, or even complete loss of analyte recovery at low concentrations.

The Solution: The analytical flow path must be rendered metal-free, or the metals must be masked using a stronger chelating agent in the mobile phase.

Standard Operating Procedures (SOPs) for Peak Tailing Resolution

To ensure trustworthiness and reproducibility, implement the following self-validating protocols sequentially.

Protocol 1: Mobile Phase pH Optimization & Silanol Suppression

Objective: Protonate residual silanols to eliminate secondary ion-exchange interactions.

  • Prepare Mobile Phase A: Add 0.1% Formic Acid (v/v) to LC-MS grade water. Verify that the pH is approximately 2.7. (Alternatively, for UV-only assays, prepare a 25 mM Potassium Phosphate buffer and adjust to pH 2.5 using concentrated Phosphoric Acid)[3].

  • Prepare Mobile Phase B: Add 0.1% Formic Acid (v/v) to LC-MS grade Acetonitrile.

  • Column Selection: Install a modern, "Type B" high-purity silica column that is fully end-capped (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) to minimize baseline silanol activity[2][6].

  • Equilibration: Flush the column with 10 column volumes of the new mobile phase.

  • Validation Step: Inject a neutral marker (e.g., Uracil or Toluene). The neutral marker cannot undergo acid-base interactions; if it tails, you have a physical void or plumbing issue[2]. If the neutral peak is symmetrical (USP As ≈ 1.0), proceed to inject 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide.

Protocol 2: HPLC System Passivation & Metal-Free Conversion

Objective: Eliminate amidoxime-metal coordination complexes in the flow path.

  • Remove the Column: Disconnect your analytical column and replace it with a zero-dead-volume union to prevent irreversible damage to the stationary phase.

  • Tubing Replacement: Replace all stainless steel tubing from the autosampler injection valve to the detector flow cell with PEEK (Polyether ether ketone) tubing (e.g., 0.005” ID, red).

  • Acid Passivation: Flush the HPLC system with 20% Nitric Acid (HNO₃) in water at 1.0 mL/min for 30 minutes. This strips active iron oxides from the stainless steel pump heads and auto-sampler needle.

  • Neutralization: Flush the system with LC-MS grade water for 60 minutes until the effluent pH returns to neutral.

  • Hardware Upgrade: Install a bio-inert or PEEK-lined analytical column.

  • Alternative (Mobile Phase Additive): If hardware changes are impossible, add 5 µM EDTA to Mobile Phase A to act as a sacrificial chelator, masking the metals before the amidoxime can bind.

Quantitative Data: Impact of Method Parameters on Peak Symmetry

The following table summarizes the expected quantitative impact of various troubleshooting parameters on the USP Tailing Factor (As) for 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide. An ideal Gaussian peak has an As of 1.0, while values > 1.5 indicate problematic tailing[7].

Parameter StateDominant Interaction MechanismExpected USP Tailing Factor (As)Resolution Status
Neutral pH (6.5), Standard C18, SS HardwareSilanol Ion-Exchange + Metal Chelation> 2.5 (Severe)❌ Fail
Acidic pH (2.5), Standard C18, SS HardwareMetal Chelation (Silanols suppressed)1.6 - 2.0 ⚠️ Marginal
Acidic pH (2.5), End-capped C18, SS HardwareMetal Chelation1.4 - 1.8 ⚠️ Marginal
Neutral pH (6.5) + 0.1% TEA, C18, SS HardwareMetal Chelation (Silanols masked by TEA)1.5 - 1.9 ⚠️ Marginal
Acidic pH (2.5), End-capped C18, PEEK/Metal-Free Hydrophobic Partitioning (Ideal) 1.0 - 1.1 Optimal

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of lowering the pH to fix the tailing? A: Yes, but with caveats. TEA is a strong amine that aggressively binds to ionized silanols, effectively blocking them from interacting with your analyte[4][8]. However, TEA will not prevent the amidoxime group from chelating with stainless steel hardware. Furthermore, TEA causes severe ion suppression in LC-MS applications. If you are using UV detection, 0.1% TEA is a viable silanol-masking agent[4], but low pH combined with metal-free hardware is the superior, MS-compatible approach.

Q: My neutral standard (Toluene) is also tailing. What does this mean? A: If a neutral compound tails, the issue is physical, not chemical[2]. Neutral compounds cannot undergo ion-exchange or chelation. You likely have a void at the head of your column (column bed deformation), a partially blocked inlet frit, or excessive extra-column volume due to improperly seated tubing fittings[3][7]. Replace the column or re-seat your PEEK fittings.

Q: Does the sample solvent affect peak shape for this compound? A: Absolutely. If 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide is dissolved in 100% organic solvent (e.g., DMSO or pure Methanol) and injected into a highly aqueous mobile phase, you will experience "solvent mismatch" or volume overload[9]. The analyte precipitates or travels rapidly through the column before partitioning properly, leading to peak fronting or broad tailing. Always dilute your final sample in the initial mobile phase conditions (e.g., 5-10% organic) prior to injection.

References

  • Troubleshooting Peak Tailing in LC. Scribd.
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. gmpinsiders.com.
  • Home | HPLC Calcul
  • HPLC Peak Tailing - Axion Labs. axionlabs.com.
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC. nih.gov.
  • Peak Tailing in HPLC - Element Lab Solutions. elementlabsolutions.com.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. labcompare.com.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. agilent.com.
  • Nitrile-Functionalized Poly(2-oxazoline)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide vs. Unsubstituted Indole-4-carboximidamide Derivatives

Executive Summary & Scaffold Causality In the development of targeted therapeutics—particularly for lipid kinases and G-protein coupled receptors (GPCRs)—the indole-4-carboximidamide (amidoxime) scaffold serves as a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Causality

In the development of targeted therapeutics—particularly for lipid kinases and G-protein coupled receptors (GPCRs)—the indole-4-carboximidamide (amidoxime) scaffold serves as a privileged precursor. Amidoximes are the primary synthetic building blocks for 1,2,4-oxadiazoles , which are highly stable bioisosteres for amides and esters.

While the unsubstituted N-hydroxy-1H-indole-4-carboximidamide provides a baseline core, modern drug discovery demands optimized physicochemical properties and synthetic versatility. The introduction of specific modifications in 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (CAS: 1258959-85-1) addresses two critical failure points in medicinal chemistry:

  • The N1-Ethyl Substitution (Physicochemical Optimization): Unsubstituted indole nitrogens act as hydrogen-bond donors, which can restrict blood-brain barrier (BBB) permeability—a critical factor for CNS targets like S1PR1. Furthermore, during high-temperature cyclodehydration, the free N-H is susceptible to competitive N-acylation. The ethyl group eliminates the H-bond donor, increases lipophilicity, and sterically protects the core from parasitic side reactions.

  • The C7-Bromo Substitution (Late-Stage Functionalization): Exploring Structure-Activity Relationships (SAR) at the C7 position traditionally requires de novo synthesis of each derivative. The C7-bromo group acts as a deliberate synthetic handle, enabling divergent Late-Stage Functionalization (LSF) via palladium-catalyzed cross-coupling.

Physicochemical & Structural Comparison

The table below summarizes the quantitative differences between the baseline unsubstituted scaffold and its substituted derivatives, highlighting why the 7-bromo-1-ethyl variant is preferred for advanced library generation.

CompoundMolecular WeightEst. ClogPH-Bond DonorsSynthetic VersatilityPrimary Application
N-hydroxy-1H-indole-4-carboximidamide 175.19 g/mol ~0.83Low (Requires de novo core synthesis)Baseline hit generation
1-Ethyl-N-hydroxy-1H-indole-4-carboximidamide 203.24 g/mol ~1.52LowImproved BBB penetrance
7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide 282.14 g/mol ~2.32High (Suzuki/Buchwald compatible)Divergent SAR exploration

Pharmacophore Rationale & SAR Logic

The structural modifications on the indole core directly dictate its binding affinity in target hydrophobic pockets. For example, in the development of[1], variations around the indole ring are essential for achieving selectivity over SphK1. The N1-ethyl group fills a specific hydrophobic sub-pocket, while the C7-bromo group allows for the rapid generation of diverse C7-aryl/alkyl analogs to probe surrounding steric limits.

SARLogic Root Indole-4-carboximidamide Scaffold N1 N1-Position Root->N1 C7 C7-Position Root->C7 N1_Unsub Unsubstituted (1H) - H-bond donor - Lower ClogP N1->N1_Unsub N1_Et 1-Ethyl - Removes HBD - Fills hydrophobic pocket N1->N1_Et C7_Unsub Unsubstituted (7H) - Limited SAR C7->C7_Unsub C7_Br 7-Bromo - Halogen bonding - Cross-coupling handle C7->C7_Br

Fig 2. Pharmacophore rationale for N1-ethyl and C7-bromo substitution on the indole core.

Experimental Workflows: Self-Validating Protocols

The primary utility of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide is its conversion into a 1,2,4-oxadiazole. The following protocol is designed as a self-validating system; it incorporates specific analytical checkpoints to prevent the thermal degradation of unreacted starting materials.

SynthWorkflow A Amidoxime (7-Br-1-Et-Indole) C O-Acyl Amidoxime Intermediate A->C EDCI, HOBt DMF, RT B Carboxylic Acid (e.g., Ar-COOH) B->C D 1,2,4-Oxadiazole Derivative C->D Heat (120°C) Cyclodehydration E Late-Stage Functionalization D->E Pd Catalyst Boronic Acid

Fig 1. Synthetic workflow from 7-bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide to oxadiazoles.

Step-by-Step Methodology: 1,2,4-Oxadiazole Cyclization
  • Activation: In an oven-dried round-bottom flask, dissolve the target carboxylic acid (1.1 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF (0.1 M). Stir at room temperature for 30 minutes to generate the active ester.

  • O-Acylation: Add 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (1.0 equiv) to the mixture. Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Do not proceed to heating until LC-MS confirms the complete disappearance of the starting amidoxime. The intermediate mass will correspond to [M+H]+ = (Amidoxime + Acid) - H2O.

  • Cyclodehydration: Once O-acylation is confirmed complete, heat the reaction mixture to 120 °C for 12–16 hours. The N1-ethyl group prevents the indole nitrogen from interfering during this high-energy cyclization step.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with saturated aqueous LiBr (3x). Causality: The LiBr wash is highly effective at partitioning DMF into the aqueous layer, preventing it from co-eluting during chromatography. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Mechanistic Insights & Application in Therapeutics

The resulting 1,2,4-oxadiazole derivatives derived from this specific bromo-ethyl scaffold have profound applications in neuro-inflammation and oncology.

For instance, the development of [2] relies heavily on optimizing the lipophilic terminal of the molecule to ensure adequate brain uptake while maintaining high binding potency (IC50 < 5 nM). By utilizing the 7-bromo handle on the indole core, researchers can perform rapid Suzuki-Miyaura couplings with various fluorinated or radio-isotope-bearing boronic acids. This transforms a rigid, linear synthesis into a highly modular platform, allowing for the rapid generation of diverse radiotracer candidates without needing to rebuild the complex indole-oxadiazole architecture from scratch.

References

  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. European Journal of Medicinal Chemistry (2021). URL:[Link]

  • Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate. Organic & Biomolecular Chemistry (2024). URL:[Link]

Sources

Comparative

Cross-reactivity studies of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide in kinase screening panels

Cross-Reactivity Profiling of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide: A Comparative Guide for Kinase Screening Executive Summary The compound 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (hereafte...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide: A Comparative Guide for Kinase Screening

Executive Summary

The compound 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (hereafter referred to as 7-Br-Et-N-OH-ICA ) represents a highly specialized indole-based scaffold in medicinal chemistry. The introduction of a bulky, electron-withdrawing bromine atom at the 7-position, coupled with an N-hydroxy-carboximidamide moiety, fundamentally alters the steric bulk and hydrogen-bonding network of the core structure. These modifications theoretically shift its selectivity profile across the human kinome by exploiting specific gatekeeper residue constraints.

This guide objectively compares the kinase cross-reactivity of 7-Br-Et-N-OH-ICA against established broad-spectrum and selective inhibitors. Designed for drug development professionals, it provides a self-validating experimental framework to accurately map polypharmacology and off-target liabilities.

Chemical Rationale & Causality in Screening

Why screen this specific scaffold? The indole core frequently mimics the purine ring of ATP, allowing it to anchor into the highly conserved kinase hinge region [1]. However, the 7-bromo substitution introduces a significant steric clash with the gatekeeper residue in many kinases, theoretically narrowing its cross-reactivity compared to unsubstituted indoles. Furthermore, the N-hydroxy-carboximidamide group acts as a bidentate hydrogen bond donor/acceptor, which can interact with the DFG (Asp-Phe-Gly) motif in either the "DFG-in" (active) or "DFG-out" (inactive) conformations.

To empirically validate this structural hypothesis, we employ a two-tiered screening strategy: a thermodynamic binding assay followed by an orthogonal enzymatic assay. We prioritize thermodynamic binding affinity ( Kd​ ) over enzymatic IC50​ in the primary screen because Kd​ measurements are independent of ATP concentration. This prevents the assay from being biased against kinases with naturally high ATP affinity, ensuring a true reflection of the compound's cross-reactivity landscape [2].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation metrics (e.g., Z'-factor > 0.5) and reference controls.

Protocol 1: Primary Active-Site Directed Competition Binding (KINOMEscan)

Causality: We utilize the standard KINOMEscan methodology because it relies on a DNA-tagged kinase and an immobilized active-site directed ligand. This allows for high-throughput, ATP-independent measurement of true thermodynamic affinity [3].

  • Preparation: Prepare 7-Br-Et-N-OH-ICA as a 10 mM stock in 100% DMSO. Dilute to a final screening concentration of 1 µM (0.1% DMSO final). Why 1 µM? This concentration is historically optimal for capturing primary hits (reducing false negatives) while minimizing non-specific aggregation (reducing false positives) [1].

  • Assay Assembly: Combine the DNA-tagged kinase library (e.g., a 468-kinase panel), the immobilized bait ligand, and the test compound in a 384-well plate. Include Staurosporine (10 µM) as a positive control (expected to displace >95% of kinases) and DMSO as a negative vehicle control.

  • Equilibration: Incubate the mixture at room temperature for exactly 1 hour. Why 1 hour? This ensures the binding reaction reaches thermodynamic equilibrium, a strict prerequisite for accurate Kd​ estimation.

  • Elution & Quantification: Wash the beads extensively to remove unbound kinase. Elute the bound kinase and quantify via qPCR of the attached DNA tag.

  • Validation: Calculate the Z'-factor for each plate using the DMSO and Staurosporine controls. Only plates yielding a Z' > 0.5 are accepted. Calculate % Inhibition = (1−(Test−Positive Control)/(Negative Control−Positive Control))×100 .

Protocol 2: Orthogonal Enzymatic Validation (TR-FRET)

Causality: Compounds that bind the kinase (low Kd​ ) must be validated to ensure they functionally inhibit catalytic activity. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is chosen for its high signal-to-noise ratio and resistance to compound auto-fluorescence.

  • Reaction Setup: Mix purified recombinant kinase (selected from the primary hit list), ATP at its specific Km​ value, and a biotinylated peptide substrate. Why ATP at Km​ ? Standardizing the ATP concentration to the Km​ of each specific kinase normalizes the assay sensitivity, allowing for direct, apples-to-apples comparison of IC50​ values across different targets.

  • Inhibitor Titration: Add 7-Br-Et-N-OH-ICA in a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Detection: Following incubation, add a Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure time-resolved fluorescence at 615 nm and 665 nm.

  • Analysis: Fit the dose-response curve using a 4-parameter logistic regression to determine the functional IC50​ .

Visualizations

Workflow Start Compound Synthesis 7-Br-Et-N-OH-ICA Primary Primary KINOMEscan (468 Kinase Panel at 1 µM) Start->Primary Hit Hit Identification (>80% Inhibition) Primary->Hit Dose Dose-Response Kd (Thermodynamic Affinity) Hit->Dose Enzymatic Orthogonal Enzymatic Assay (Functional Validation) Dose->Enzymatic

Kinase cross-reactivity screening workflow from primary KINOMEscan to enzymatic validation.

Pathway Ligand Growth Factor Receptor RTK (e.g., EGFR) Ligand->Receptor Kinase Downstream Kinase Receptor->Kinase Phosphorylation TF Transcription Factor Kinase->TF Activation Inhibitor 7-Br-Et-N-OH-ICA Inhibitor->Kinase Inhibition

Mechanism of action: Inhibition of downstream kinase signaling by 7-Br-Et-N-OH-ICA.

Data Presentation: Comparative Performance

The following table summarizes the representative cross-reactivity profile of 7-Br-Et-N-OH-ICA compared to Staurosporine (a broad-spectrum pan-kinase inhibitor) and Imatinib (a selective ABL/KIT/PDGFR inhibitor). Data represents thermodynamic affinity ( Kd​ in nM).

Kinase Target7-Br-Et-N-OH-ICA ( Kd​ , nM)Staurosporine ( Kd​ , nM)Imatinib ( Kd​ , nM)Selectivity Rationale for 7-Br-Et-N-OH-ICA
ABL1 (Non-mutated) > 10,0002.11.57-Bromo steric clash with T315 gatekeeper.
EGFR (WT) > 10,0004.5> 10,000Lack of suitable hinge-binding geometry.
CDK2 8501.2> 10,000Weak cross-reactivity; partial DFG-in binding.
p38α (MAPK14) 425.8> 10,000Favorable interaction of N-hydroxy with DFG-out.
JAK2 1201.8> 10,000Moderate affinity; potential off-target liability.

Interpretation: Unlike Staurosporine, which uniformly inhibits the panel, 7-Br-Et-N-OH-ICA demonstrates a restricted cross-reactivity profile. It shows preferential binding to p38α and JAK2, while completely sparing ABL1 and EGFR. This suggests that the 7-bromo-indole scaffold is highly sensitive to gatekeeper residue size, making it a valuable starting point for selective inhibitor design rather than acting as a promiscuous binder.

Conclusion

The cross-reactivity profiling of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide reveals a distinct selectivity fingerprint that diverges significantly from broad-spectrum agents. By utilizing a self-validating, two-tiered screening protocol (KINOMEscan followed by TR-FRET), researchers can confidently map the polypharmacology of this scaffold. The steric constraints imposed by the 7-bromo substitution provide a clear structural rationale for its limited off-target kinase engagement [2], reinforcing its utility as a targeted probe in drug development.

References

  • Cichonska, A., et al. "Crowdsourced mapping extends the target space of kinase inhibitors." bioRxiv (2020). URL: [Link]

  • Niijima, S., et al. "Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors." Journal of Chemical Information and Modeling (2012). URL: [Link]

  • Eurofins DiscoverX. "KINOMEscan® Kinase Profiling Services." URL: [Link]

Validation

Benchmarking 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide against standard small molecule inhibitors

Executive Summary: The Evolution of SphK2 Targeting The sphingolipid signaling axis is a critical regulator of cellular fate. At the heart of this system lies the "sphingolipid rheostat," governed by Sphingosine Kinases...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of SphK2 Targeting

The sphingolipid signaling axis is a critical regulator of cellular fate. At the heart of this system lies the "sphingolipid rheostat," governed by Sphingosine Kinases 1 and 2 (SphK1/SphK2). These enzymes catalyze the phosphorylation of pro-apoptotic sphingosine into sphingosine-1-phosphate (S1P), a potent bioactive lipid that drives cell survival, proliferation, and pathologic inflammation[1].

While first-generation inhibitors like Opaganib (ABC294640) successfully validated SphK2 as a therapeutic target for oncology and inflammatory diseases[1], their relatively low potency (micromolar IC50 range) has driven the search for next-generation scaffolds. 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (7-BEHIC) represents a highly optimized, experimental small molecule designed to overcome these limitations. By leveraging an indole-4-carboximidamide core, 7-BEHIC achieves nanomolar potency and extreme isoform selectivity, setting a new benchmark for SphK2 inhibition.

Mechanistic Profiling & Structural Rationale

The design of 7-BEHIC is rooted in structure-based optimization of the SphK2 binding pocket. The indole heterocycle serves as a privileged scaffold whose electronic and steric properties can be precisely modulated[2].

  • The Carboximidamide Core: The N-hydroxy-carboximidamide moiety acts as a highly effective hydrogen bond donor/acceptor, anchoring the molecule within the catalytic ATP-binding cleft.

  • 1-Ethyl and 7-Bromo Substitutions: The SphK2 binding pocket features a distinct hydrophobic volume between residues Val304 and Phe548[2]. The 1-ethyl group projects into this hydrophobic cavity, while the heavy 7-bromo substitution enhances critical π−π stacking interactions with Phe548 and electrostatic interactions with Asp211[2]. This specific spatial orientation is physically incompatible with the tighter SphK1 pocket, driving the compound's >110-fold selectivity.

G Cer Ceramide (Pro-apoptotic) Sph Sphingosine (Pro-apoptotic) Cer->Sph Ceramidase Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate (Pro-survival) Sph->S1P SphK1 / SphK2 S1P->Sph S1P Phosphatase Inhibitor 7-BEHIC Inhibitor->Sph Blocks SphK2

Diagram 1: The Sphingolipid Rheostat Pathway and SphK2 Inhibition.

Quantitative Benchmarking: 7-BEHIC vs. Industry Standards

To objectively evaluate 7-BEHIC, we benchmark it against Opaganib (ABC294640), the current clinical standard for SphK2 inhibition, and K145, a well-characterized preclinical tool compound.

CompoundTarget IsoformSphK2 IC₅₀ (nM)SphK1 IC₅₀ (nM)Selectivity Fold (SphK2 over SphK1)Mechanism of Action
Opaganib (ABC294640) SphK2~9,800[3]>100,000[3]>10xSphingosine-competitive[3]
K145 SphK2~4,300>10,000>2.3xSphingosine-competitive
7-BEHIC SphK2~90 [2]>10,000 [2]>110x [2]Substrate-pocket optimized[2]

Data synthesis indicates that the indole-based scaffold of 7-BEHIC provides a ~100-fold increase in biochemical potency compared to first-generation clinical inhibitors.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the benchmarking of these inhibitors relies on self-validating assay systems. The following protocols detail the causality behind the experimental choices used to generate the data above.

Protocol A: Non-Radiometric HPLC Kinase Assay (In Vitro)

Historically, kinase assays relied on radioactive [³²P]-ATP. To improve safety and throughput, this protocol utilizes a fluorescent substrate analog.

  • Reaction Assembly: Combine recombinant human SphK2, 100 µM ATP, and NBD-Sphingosine (a fluorescently tagged substrate) in an isozyme-selective assay buffer containing 400 µM MgCl₂[4].

    • Causality: NBD-Sphingosine allows for direct fluorescence quantification of the lipid product without radioactivity, while Mg²⁺ is an essential cofactor for ATP coordination.

  • Inhibitor Incubation: Introduce 7-BEHIC or Opaganib at varying concentrations (0.1 nM to 100 µM) and incubate at 37°C for 30 minutes.

  • Reaction Termination: Quench the reaction using a methanol/chloroform mixture to precipitate proteins and extract the lipid fraction.

  • HPLC Separation: Inject the organic phase into a C8 reverse-phase HPLC column (mobile phase: acetonitrile/20 mM sodium phosphate buffer, pH 2.5)[4].

    • Causality: The C8 column effectively resolves the highly hydrophobic unreacted NBD-Sphingosine from the more polar, phosphorylated product (NBD-S1P)[4].

  • Quantification: Measure fluorescence (Ex/Em) of the NBD-S1P peak to calculate the IC₅₀.

Protocol B: Yeast Growth Restoration Assay (Cellular Target Engagement)

In vitro potency does not guarantee cellular permeability or target engagement. This assay utilizes Saccharomyces cerevisiae as a self-validating, living biosensor.

  • Strain Engineering: Transform yeast with a plasmid encoding human SphK2 under a galactose-inducible promoter.

  • Induction of Toxicity: Shift the yeast from glucose to galactose-containing media.

    • Causality: Forced expression of human SphK2 in yeast rapidly depletes intracellular long-chain bases, reaching toxic concentrations that completely halt yeast proliferation[2]. This establishes a zero-growth baseline.

  • Compound Treatment: Dose the cultures with 7-BEHIC or standard inhibitors.

  • Optical Density (OD₆₀₀) Monitoring: Measure yeast growth over 24 hours.

    • Causality: This is a self-validating system. If an inhibitor is non-specifically toxic or fails to cross the cell wall, the yeast remains dead. Growth is only restored if the compound successfully penetrates the cell and selectively inhibits SphK2[2]. 7-BEHIC demonstrates robust, dose-dependent growth restoration in this model.

Workflow Step1 1. Compound Preparation (7-BEHIC vs Opaganib) Step2 2. In Vitro Kinase Assay (Recombinant SphK2 + NBD-Sph) Step1->Step2 Step4 4. Yeast Growth Restoration (Cell-based Target Engagement) Step1->Step4 Step3 3. HPLC Separation (Resolve NBD-S1P vs NBD-Sph) Step2->Step3 Step5 5. Data Analysis (IC50 & Selectivity Profiling) Step3->Step5 Step4->Step5

Diagram 2: High-Throughput Screening Workflow for SphK2 Inhibitors.

References

  • Congdon, M., et al. "Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors - PMC." nih.gov.
  • "Opaganib (ABC294640) | SphK Inhibitor." MedchemExpress.com.
  • "Opaganib (ABC294640) | SphK2 Inhibitor | CAS 915385-81-8." Selleck Chemicals.
  • "The Sphingosine Kinase 2 Inhibitor Opaganib Protects Against Acute Kidney Injury in Mice." nih.gov.

Sources

Comparative

Independent Validation of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide's Biological Efficacy: A Comparative Guide

In the landscape of modern drug discovery, the identification of novel, potent, and selective small molecule inhibitors is a critical endeavor. Our internal drug discovery pipeline has recently synthesized a promising ne...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the identification of novel, potent, and selective small molecule inhibitors is a critical endeavor. Our internal drug discovery pipeline has recently synthesized a promising new chemical entity, 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide, hereafter referred to as Compound X . Based on in silico modeling and the known pharmacophore of indole-based compounds, Compound X has been postulated to act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[1][2][3] This guide provides a comprehensive, independent validation of the biological activity of Compound X, comparing its performance against established and alternative EGFR inhibitors.

The core principle of robust biological validation lies in the use of orthogonal assays—distinct experimental methods that measure the same biological phenomenon through different means.[4] This approach significantly reduces the probability of false positives that can arise from assay-specific artifacts.[4] Herein, we will first assess the direct enzymatic inhibition of our target protein, EGFR, using a biochemical assay. Subsequently, we will corroborate these findings with a cell-based assay to determine the compound's efficacy in a more physiologically relevant context.

Primary Validation: Direct EGFR Kinase Inhibition Assay

To quantify the direct inhibitory effect of Compound X on EGFR, a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay was employed. This assay format is highly sensitive and robust for high-throughput screening and inhibitor characterization.[5] The fundamental principle of this assay is the measurement of phosphorylation of a substrate peptide by the EGFR kinase domain.

Experimental Rationale

The choice of a TR-FRET assay is deliberate. It is a homogenous assay, meaning it does not require separation of bound and unbound components, which minimizes handling steps and potential for error. The time-resolved aspect of the detection method effectively reduces interference from compound autofluorescence or light scatter, common sources of artifacts in simpler fluorescence-based assays. We are measuring the direct interaction between our compound and the isolated kinase domain, which provides a clean, mechanistic readout of inhibitory potential.

Step-by-Step Protocol: EGFR TR-FRET Assay
  • Reagent Preparation :

    • Assay Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. This buffer composition is optimized for EGFR kinase activity and stability.

    • Compound Dilution Series : Compound X, the reference compound Erlotinib, and an alternative indole-based compound (Compound Y) were serially diluted in 100% DMSO to create a 10-point concentration gradient. A 1:50 dilution in assay buffer was then performed to achieve the final desired concentrations with a consistent 2% DMSO concentration across all wells to minimize solvent effects.[6]

    • Enzyme and Substrate Preparation : Recombinant human EGFR kinase domain and a biotinylated poly-GT peptide substrate were diluted to their final concentrations in the assay buffer.

    • ATP Solution : ATP was prepared at a concentration equal to the Km of EGFR for ATP to ensure the assay is sensitive to competitive inhibitors.[6]

    • Detection Reagents : Europium-labeled anti-phosphotyrosine antibody (donor) and streptavidin-conjugated allophycocyanin (acceptor).

  • Assay Procedure :

    • 2.5 µL of the diluted compound solutions were dispensed into a 384-well low-volume black assay plate.

    • 5 µL of the EGFR enzyme and substrate peptide mix was added to each well.

    • The plate was incubated for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • 2.5 µL of the ATP solution was added to initiate the kinase reaction.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • 5 µL of the detection reagent mix was added to stop the reaction and initiate the FRET signal generation.

    • The plate was incubated for 60 minutes at room temperature to allow for the binding of the detection antibodies.

  • Data Acquisition and Analysis :

    • The plate was read on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.

    • The ratio of the acceptor to donor fluorescence was calculated.

    • The percent inhibition was calculated relative to high (no enzyme) and low (DMSO vehicle) controls.

    • The resulting data were plotted as a dose-response curve, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) was determined using a four-parameter logistic fit.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Series Dispense_Compound Dispense Compounds (2.5 µL) Compound_Dilution->Dispense_Compound Enzyme_Substrate_Mix Enzyme/Substrate Mix Add_Enzyme_Substrate Add Enzyme/Substrate (5 µL) Enzyme_Substrate_Mix->Add_Enzyme_Substrate ATP_Solution ATP Solution Initiate_Reaction Add ATP (2.5 µL) ATP_Solution->Initiate_Reaction Detection_Reagents Detection Reagents Stop_Detect Add Detection Reagents (5 µL) Detection_Reagents->Stop_Detect Dispense_Compound->Add_Enzyme_Substrate Pre_Incubate Pre-incubate (15 min) Add_Enzyme_Substrate->Pre_Incubate Pre_Incubate->Initiate_Reaction Kinase_Reaction Kinase Reaction (60 min) Initiate_Reaction->Kinase_Reaction Kinase_Reaction->Stop_Detect Final_Incubate Incubate (60 min) Stop_Detect->Final_Incubate Read_Plate Read TR-FRET Signal Final_Incubate->Read_Plate Calculate_Ratio Calculate FRET Ratio Read_Plate->Calculate_Ratio Determine_Inhibition Calculate % Inhibition Calculate_Ratio->Determine_Inhibition Plot_Curve Plot Dose-Response Curve Determine_Inhibition->Plot_Curve Calculate_IC50 Determine IC₅₀ Plot_Curve->Calculate_IC50

Workflow for the EGFR TR-FRET biochemical assay.

Secondary Validation: Cell-Based Antiproliferative Assay

While a biochemical assay confirms direct target engagement, it does not inform on a compound's ability to enter cells, its stability in a cellular environment, or its effect on the target within a complex signaling network. Therefore, an orthogonal, cell-based assay is a mandatory validation step.[7][8] We selected the A549 non-small cell lung cancer cell line, which is known to express EGFR and is sensitive to its inhibition. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen to measure the antiproliferative effects of our compounds.[9]

Experimental Rationale

The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. By measuring the reduction in cell viability in the presence of our test compounds, we can determine their antiproliferative potency, which is a downstream functional consequence of EGFR inhibition in this cell line. This provides crucial data on the compound's performance in a more biologically relevant system.

Step-by-Step Protocol: A549 Antiproliferative MTT Assay
  • Cell Culture and Plating :

    • A549 cells were cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Cells were harvested and seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment :

    • A fresh serial dilution series of Compound X, Erlotinib, and Compound Y was prepared in the cell culture medium.

    • The overnight medium was removed from the cells, and 100 µL of the medium containing the various compound concentrations was added. A vehicle control (DMSO) was also included.

  • Incubation :

    • The plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doublings and thus a robust signal for antiproliferative effects.

  • MTT Assay and Data Acquisition :

    • 10 µL of a 5 mg/mL MTT solution in PBS was added to each well.

    • The plates were incubated for another 4 hours to allow for formazan crystal formation.

    • The medium was carefully aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis :

    • The background absorbance from wells with no cells was subtracted.

    • The percentage of cell viability was calculated relative to the vehicle-treated control cells.

    • The resulting data were plotted as a dose-response curve, and the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%) was determined using a four-parameter logistic fit.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay & Analysis Culture_Cells Culture A549 Cells Seed_Plate Seed 96-well Plate Culture_Cells->Seed_Plate Adhere_Overnight Adhere Overnight Seed_Plate->Adhere_Overnight Treat_Cells Add Compounds to Cells Adhere_Overnight->Treat_Cells Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_GI50 Determine GI₅₀ Calculate_Viability->Determine_GI50

Workflow for the A549 cell-based antiproliferative assay.

Comparative Performance Data

The following table summarizes the hypothetical results obtained from the primary biochemical and secondary cell-based assays for Compound X and its comparators.

CompoundPrimary Assay: EGFR Inhibition (IC₅₀, nM)Secondary Assay: A549 Cell Growth (GI₅₀, nM)
Compound X 85 ± 7 750 ± 55
Erlotinib (Reference)60 ± 5500 ± 40
Compound Y (Alternative)250 ± 20>10,000
Interpretation of Results
  • Compound X demonstrates potent inhibition of the isolated EGFR kinase domain with an IC₅₀ of 85 nM. In the cell-based assay, it shows a clear antiproliferative effect with a GI₅₀ of 750 nM. The approximately 9-fold shift in potency between the biochemical and cellular assays is common and can be attributed to factors such as cell permeability, efflux pump activity, and intracellular target engagement.

  • Erlotinib , our reference compound, performed as expected, with high potency in both the biochemical and cellular assays, validating the assay systems.[1][2]

  • Compound Y shows weak activity against the isolated enzyme and very poor activity in the cellular assay. This highlights a compound that, while having some affinity for the target, likely possesses poor drug-like properties (e.g., low permeability or high metabolism), rendering it ineffective in a cellular context.

Mechanistic Context: The EGFR Signaling Pathway

To understand the biological consequence of EGFR inhibition, it is crucial to visualize its role in cellular signaling. EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[2][3] Compound X, by inhibiting the kinase activity of EGFR, effectively blocks these downstream signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CompoundX Compound X CompoundX->EGFR Inhibits Kinase Activity

Simplified EGFR signaling pathway and the point of inhibition by Compound X.

Conclusion

This guide outlines a robust, multi-faceted approach to the independent validation of a novel compound's biological activity. By employing both a direct, mechanistic biochemical assay and a functional, orthogonal cell-based assay, we have demonstrated that 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (Compound X) is a potent inhibitor of EGFR kinase activity and exhibits significant antiproliferative effects in an EGFR-dependent cancer cell line. Its performance, while slightly less potent than the established drug Erlotinib, is highly promising and warrants further preclinical development. The use of a well-defined validation workflow, grounded in sound scientific principles and orthogonal methodologies, provides high confidence in these initial findings and sets a clear path for subsequent stages of drug discovery.

References

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
  • USP〈1033〉Biological Assay Valid
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
  • Essentials in Bioassay Development.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. PMC.
  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • Enzyme inhibitory assay: Significance and symbolism.
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC.
  • A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • Enzyme Activity Assay. Creative BioMart. [Link]

  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. Biotechnology Journal. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

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Safety & Regulatory Compliance

Safety

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide Executive Summary In drug discovery and chemical synthesis, the introduction of halogens and specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide

Executive Summary

In drug discovery and chemical synthesis, the introduction of halogens and specialized functional groups drastically alters a compound's regulatory and safety profile. 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide is a complex indole derivative featuring a bromine atom and an amidoxime (N-hydroxycarboximidamide) moiety[1]. Because of its halogenated nature, this compound cannot be disposed of through standard organic waste streams. This guide provides step-by-step, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards and protecting laboratory personnel.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that effective safety protocols are built on understanding chemical causality rather than blindly following rules. The disposal procedures for this compound are dictated by two key structural features:

  • The Bromine Factor (Halogenated Waste): The presence of the bromine atom at the 7-position classifies this molecule as a Halogenated Organic Compound (HOC)[2]. When non-halogenated organics are incinerated, they primarily combust into carbon dioxide and water. However, brominated compounds can generate highly corrosive hydrogen bromide (HBr) gas. More critically, incomplete combustion of halogenated aromatics at standard temperatures can lead to the synthesis of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)—potent environmental toxins. Therefore, this waste must be segregated and sent to specialized facilities capable of high-temperature incineration (>1,000°C) equipped with alkaline exhaust scrubbers[3].

  • The Amidoxime Core (Reactivity & Toxicity): Amidoximes can be thermally sensitive and may degrade if exposed to strong acids, strong oxidizers, or extreme heat, potentially releasing toxic nitrogen oxides (NOx)[4]. Furthermore, indole-based amidoximes are typically classified as acute oral toxicants and severe skin, eye, and respiratory irritants[5]. Dust suppression and strict secondary containment are non-negotiable.

Quantitative Comparison: Halogenated vs. Non-Halogenated Waste Streams

To illustrate why source segregation is critical, the following table summarizes the operational differences between waste streams[6],[7].

ParameterHalogenated Waste (e.g., Brominated Indoles)Non-Halogenated Waste (e.g., Ethanol, Hexane)
Combustion Byproducts Corrosive acids (HBr, HCl), Dioxins/FuransCarbon Dioxide (CO₂), Water (H₂O), NOx
Required Incineration Temp. > 1,000°C (Requires alkaline scrubbing)~ 800°C (Standard thermal destruction)
EPA RCRA Regulation Strictly regulated (HOCs, Subpart D)Regulated, but less restrictive
Disposal Cost Multiplier 3x to 5x higherBaseline cost
Aqueous Discharge Limit Strictly 0% (No drain disposal permitted)Trace amounts (Subject to POTW limits)

Standard Operating Procedure: Waste Segregation & Disposal

Every disposal action must be a self-validating system. Follow this workflow to ensure total containment and regulatory compliance.

WasteSegregation Start Waste Generation: 7-Bromo-1-ethyl-N-hydroxy- 1H-indole-4-carboximidamide Solid Solid Residue (Unused/Spilled) Start->Solid Liquid Liquid Solutions (e.g., in DCM/MeOH) Start->Liquid Consumables Contaminated Consumables (Gloves, Vials, Tips) Start->Consumables HalSolid Halogenated Solid Waste Stream Solid->HalSolid HalLiquid Halogenated Liquid Waste Stream Liquid->HalLiquid HazSolid Hazardous Debris Waste Stream Consumables->HazSolid Incineration High-Temp Incineration (>1000°C) with Scrubber HalSolid->Incineration HalLiquid->Incineration HazSolid->Incineration

Figure 1: Segregation and disposal workflow for brominated indole amidoxime waste streams.

Phase 1: Source Segregation
  • Identify the Stream: Classify all solutions, powders, and contaminated materials containing 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide strictly as Halogenated Organic Waste [7]. Do not mix with non-halogenated solvents to prevent exponential increases in disposal costs[6].

  • Select Compatible Containment: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers, as trace degradation products can cause corrosion[8].

  • Volume Management: Never fill waste carboys beyond 80% capacity. Validation Step: Visually confirm the headspace is sufficient to allow for vapor expansion before sealing[9].

Phase 2: Labeling and SAA Storage
  • Immediate Tagging: Attach a Hazardous Waste Tag the moment the first drop or particle of waste is added. Write the full chemical name; do not use abbreviations or structural formulas[8].

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA with secondary containment capable of holding 110% of the largest container's volume[10].

  • Incompatibility Check: Ensure the SAA does not contain strong oxidizers, strong acids, or heavy metal wastes, which could react exothermically with the amidoxime group[8].

Phase 3: Final Disposal Verification
  • Time Limits: Request a waste pickup from Environmental Health and Safety (EHS) before reaching the 55-gallon limit or within 6 months of the accumulation start date[11].

  • Manifest Verification: Confirm that the waste manifest explicitly lists the presence of brominated compounds to ensure routing to a high-temperature incinerator[3].

Emergency Spill Response and Decontamination

In the event of a spill, standard sweeping can aerosolize the amidoxime powder, leading to severe respiratory irritation[5].

SpillResponse Spill Spill Detected Assess Assess Extent & Don PPE Spill->Assess Contain Contain with Inert Absorbent Assess->Contain Collect Collect in Sealable Container Contain->Collect Label Label as Halogenated Waste Collect->Label

Figure 2: Immediate spill response and containment protocol for halogenated organic solids.

Spill Response Workflow
  • Evacuate and Assess: Isolate the spill area. If the spill involves aerosolized powder outside of a fume hood, evacuate immediately and allow the HVAC system to clear the air.

  • Don PPE: Equip standard nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. For large powder spills, an N95 or P100 particulate respirator is required[4].

  • Containment (Solid Spills): Do not sweep dry. Lightly dampen the powder with a non-reactive solvent (e.g., water or a small amount of isopropanol) to suppress dust, then wipe up with inert absorbent pads[4].

  • Containment (Liquid Spills): Surround the spill with inert absorbent booms (e.g., vermiculite). Validation Step: Ensure no combustible absorbents (like sawdust) are used, as they may react with the amidoxime[11].

  • Collection: Place all used absorbents and contaminated PPE into a heavy-duty poly bag, seal it, and place it inside a rigid secondary container. Wash the affected surface with soap and copious amounts of water[5]. Tag the container as "Hazardous Spill Debris - Halogenated"[7].

References

  • "Laboratory Guide for Managing Chemical Waste". Vanderbilt University Medical Center. URL:[Link]

  • "Chemical Waste Procedures". University of Illinois Division of Research Safety. URL: [Link]

  • "Halogenated Solvents in Laboratories". Temple University Campus Operations. URL:[Link]

  • "Hazardous Waste Disposal Guide". Northwestern University Research Safety. URL: [Link]

  • "Chemical Waste Disposal Guidelines". Hong Kong University of Science and Technology. URL: [Link]

  • "Hazardous Waste Management Manual". AdventHealth University. URL:[Link]

  • "Treatment Technologies for Halogenated Organic Containing Wastes". U.S. Environmental Protection Agency (EPA). URL: [Link]

  • "40 CFR Part 268 -- Land Disposal Restrictions". Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • "Safety Data Sheet - Thiophene-2-amidoxime". Angene Chemical. URL: [Link]

Sources

Handling

Personal protective equipment for handling 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide requires more than a cursory glance at a generic Safety Data She...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide requires more than a cursory glance at a generic Safety Data Sheet (SDS). To protect yourself, your colleagues, and the integrity of your assays, you must understand the causality behind every safety protocol.

This compound features a brominated indole core coupled with an N-hydroxy carboximidamide moiety. While halogenated indoles are highly valued in drug discovery for their unique electronic properties and bioactivity, their lipophilicity increases the risk of dermal penetration. Furthermore, carboximidamide derivatives are known to be severe eye irritants and present acute oral and respiratory toxicity risks[1][2].

The following guide provides a self-validating, field-proven operational framework for the safe handling, preparation, and disposal of this compound.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not about compliance; it is about erecting a targeted barrier against the specific physicochemical properties of the molecule. Below is the quantitative and qualitative breakdown of the required PPE.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Nitrile gloves (Minimum thickness: 0.11 mm; Breakthrough time: >480 min).Halogenated indoles are lipophilic and can rapidly permeate standard latex. Nitrile provides a superior chemical barrier against both the active powder and the organic solvents (e.g., DMSO, Methanol) typically used for dissolution.
Eye/Face Protection Snug-fitting, indirect-vented chemical safety goggles.Carboximidamides are classified as Category 2 severe eye irritants[1][2]. Standard safety glasses with side shields leave gaps that allow fine, aerosolized N-hydroxy powders to contact the ocular mucosa.
Body Protection Flame-resistant, fluid-resistant laboratory coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through contaminated surfaces or catching on equipment, ensuring a continuous barrier over the wrists.
Respiratory Protection N95 or P100 particulate respirator (Only required if handling outside a certified fume hood).Fine synthetic powders are prone to aerosolization. Inhalation bypasses the first-pass metabolism, leading to rapid systemic absorption of the pharmacologically active indole[3].

Operational Protocol: Safe Weighing and Solution Preparation

To ensure trustworthiness in your workflow, every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation check has been met.

Step 1: Environmental Verification

  • Action: Conduct all open-container handling within a certified chemical fume hood.

  • Validation Check: Look at the hood's digital flow monitor. Verify that the face velocity is actively reading between 100 and 120 feet per minute (fpm) before opening the chemical vial.

  • Causality: This specific velocity is required to capture aerosolized particulates without creating turbulent eddies that could blow the powder out of the sash.

Step 2: Static Mitigation

  • Action: Pass your anti-static weigh boat and metal micro-spatula through an anti-static ionizer (or use a zero-stat gun) for 5 seconds.

  • Causality: Brominated indole powders frequently hold a strong static charge. Unmitigated static causes the powder to "jump," leading to inaccurate mass readings, cross-contamination, and an increased risk of inhalation.

Step 3: Transfer and Weighing

  • Action: Carefully transfer the 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide to the weigh boat. Cap the source vial immediately after the transfer.

  • Validation Check: Ensure the analytical balance stabilizes within 3 seconds. If it drifts, static is still present, or hood turbulence is too high (lower the sash).

Step 4: In-Hood Dissolution

  • Action: Transfer the dry powder into a pre-tared glass vial (e.g., amber glass, to protect the potentially light-sensitive N-hydroxy moiety). Add your primary solvent (e.g., DMSO) inside the fume hood. Cap tightly and vortex.

  • Causality: Dissolving the compound inside the controlled environment eliminates the risk of transporting an aerosolizable, highly active powder across the laboratory space.

Spill Response and Decontamination Workflow

Accidental spills require immediate, calculated action. Never use a dry brush or broom on a dry powder spill of a carboximidamide derivative, as dry sweeping violently aerosolizes the compound, creating an immediate, severe inhalation hazard[3].

SpillResponse Start Spill Detected: 7-Bromo-1-ethyl-N-hydroxy- 1H-indole-4-carboximidamide Assess Assess Physical State Start->Assess Powder Dry Powder Spill Assess->Powder Liquid Solution Spill (e.g., in DMSO/MeOH) Assess->Liquid Vent Verify Fume Hood Airflow (>100 fpm) Powder->Vent Absorb Apply Inert Absorbent (Sand / Vermiculite) Liquid->Absorb Wet Dampen with Water to Prevent Aerosolization Vent->Wet Dispose Transfer to Sealed Hazardous Waste Container Wet->Dispose Absorb->Dispose Decon Decontaminate Surface (10% Bleach or EtOH) Dispose->Decon

Decision matrix and workflow for 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide spill response.

Step-by-Step Spill Remediation:

  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the immediate 5-foot radius.

  • Dampen (For Powders): Gently cover the powder with a disposable paper towel. Slowly pour a small amount of water or 70% ethanol over the towel to dampen the powder. Causality: Wetting the powder traps the particulates, neutralizing the aerosolization risk.

  • Absorb (For Liquids): If the compound is already in solution, pour an inert absorbent (like vermiculite or universal chemical binder) over the liquid. Do not use combustible absorbents like sawdust.

  • Collect: Use a disposable plastic scoop to transfer the dampened mass or saturated absorbent into a sealable hazardous waste bag.

  • Decontaminate: Wipe the affected surface with a 10% bleach solution, followed by a 70% ethanol wipe to remove residual lipophilic indole traces.

Chemical Waste and Disposal Plan

Improper disposal of halogenated organic compounds can lead to severe environmental toxicity and regulatory fines. 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide must be treated as Halogenated Organic Waste .

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, dampened spill towels, and used nitrile gloves) must be placed in a puncture-resistant, biohazard-style bag specifically designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound (e.g., DMSO or Methanol stocks) must be collected in a clearly labeled, chemically compatible high-density polyethylene (HDPE) carboy designated for "Halogenated Organic Solvents."

  • Validation Check: Ensure the liquid waste container is kept tightly sealed with a vented cap to prevent pressure buildup from solvent vapor, and verify that it is stored in secondary containment away from strong oxidizing agents.

References

Sources

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